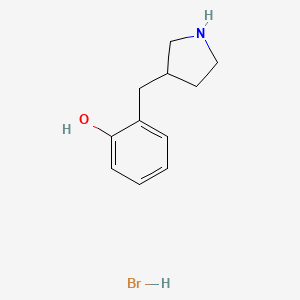

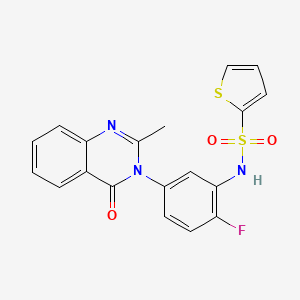

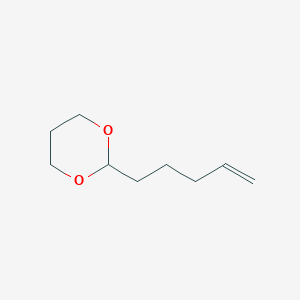

![molecular formula C14H20N2O3S B2497375 N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1334036-39-3](/img/structure/B2497375.png)

N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sulfonamides, including N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, can be synthesized through various chemical pathways. One common approach involves the reaction of sulfonamide functional groups with alkynes to create diverse sulfonamide derivatives. This process often employs direct C–N bond formation techniques, which have gained attention due to their efficiency and the ability to bypass certain toxic intermediates traditionally involved in sulfonamide synthesis (Ghosh, Pal, & Hajra, 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides like this compound is characterized by the presence of a sulfonamide group (-SO2NH2), which is key to their biological activity and interaction with biological targets. The structural diversity offered by sulfonamide derivatives allows for a wide range of biological activities and applications in drug design and development (Zhao et al., 2018).

Chemical Reactions and Properties

Sulfonamides, including the compound , participate in various chemical reactions that are central to their bioactivity. These reactions often involve the formation or breaking of the sulfonamide bond, influencing the compound's pharmacological properties. Sulfonamide derivatives have been shown to interact with a range of biological targets through different mechanisms, contributing to their broad spectrum of activity (El-Qaliei et al., 2020).

科学的研究の応用

Antiviral Applications

A study by Buerger et al. (2001) focused on a novel nonnucleoside inhibitor with structural similarities to N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, targeting cytomegalovirus (CMV) DNA maturation. This compound, identified as BAY 38-4766, exhibits selective inhibition of CMV replication without affecting viral DNA synthesis or transcription and translation processes. It was found to interfere with viral DNA maturation and packaging, indicating its potential as a therapeutic agent against CMV infections (Buerger et al., 2001).

Antibacterial Resistance

Research on trimethoprim and sulfonamide resistance outlines the mechanisms through which bacteria develop resistance to these synthetic antibacterial agents. Given the structural and functional similarities with this compound, understanding these resistance mechanisms is crucial for developing new compounds with improved efficacy against resistant bacterial strains (Huovinen et al., 1995).

Pharmacological Innovations

Tan et al. (2014) demonstrated the application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing the versatility of sulfonylamino compounds in drug development. This method provides an efficient approach to synthesizing pharmacologically relevant compounds, highlighting the potential of this compound analogs in creating new therapeutic agents (Tan et al., 2014).

Agricultural and Environmental Impacts

Omokawa et al. (1985) explored the herbicidal activity of α-phenylsulfonyl propanamides, revealing the agricultural applications of sulfonylamino compounds. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against paddy weeds without affecting rice plants, suggesting the environmental significance of these compounds in managing weed growth in agricultural settings (Omokawa et al., 1985).

特性

IUPAC Name |

N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,13(17)16(3)4)15-20(18,19)11-10-12-8-6-5-7-9-12/h5-11,15H,1-4H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFDHODRJCGDC-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

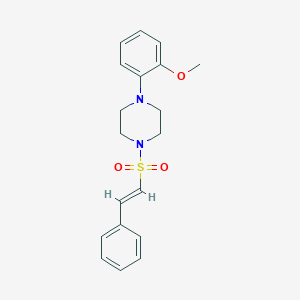

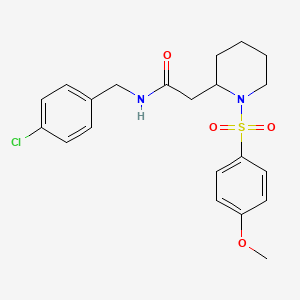

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)

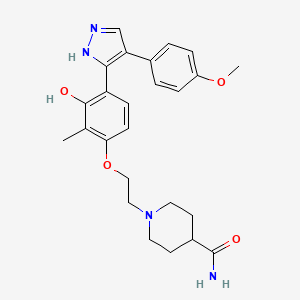

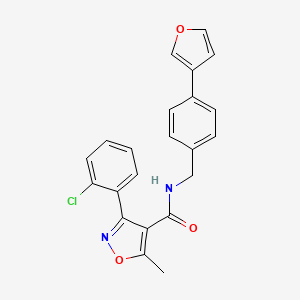

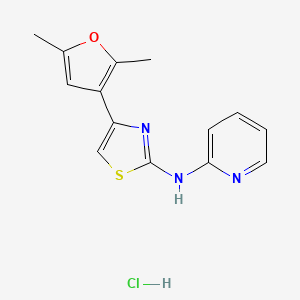

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

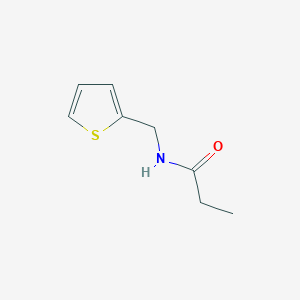

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

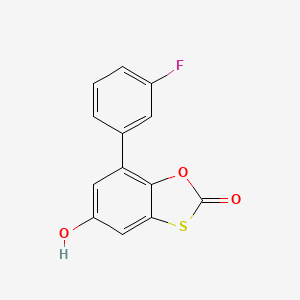

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)